3-Benzyloxolan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by the reduction of a dihydrofuran derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination of the corresponding ketone or aldehyde derivative using reagents such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound is produced in sufficient quantities and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like LiAlH4.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH3CN, anhydrous conditions.
Substitution: HNO3, Br2, acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
3-Benzyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxolan-2-amine: Similar structure but with the amine group attached to the second carbon.
3-Phenylpropan-1-amine: Similar structure but with a propyl chain instead of an oxolane ring.
Benzylamine: Lacks the oxolane ring, simpler structure.
Uniqueness
3-Benzyloxolan-3-amine is unique due to the presence of both the oxolane ring and the benzyl group, which confer distinct chemical and physical properties. The oxolane ring provides rigidity and a specific spatial arrangement, while the benzyl group enhances lipophilicity and potential biological activity. This combination makes this compound a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-benzyloxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11(6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHFVHCXBABAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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